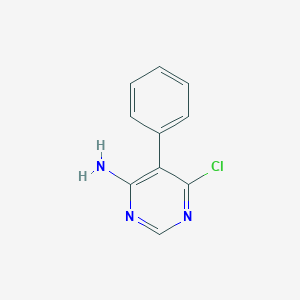

6-Chloro-5-phenylpyrimidin-4-amine

Description

6-Chloro-5-phenylpyrimidin-4-amine is a pyrimidine derivative characterized by a chlorine atom at position 6, a phenyl group at position 5, and an amine group at position 2. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding and π-π interactions. This compound’s structure allows for modifications at the 2-, 4-, 5-, and 6-positions, enabling tailored physicochemical and biological properties .

Properties

CAS No. |

3974-20-7 |

|---|---|

Molecular Formula |

C10H8ClN3 |

Molecular Weight |

205.64 g/mol |

IUPAC Name |

6-chloro-5-phenylpyrimidin-4-amine |

InChI |

InChI=1S/C10H8ClN3/c11-9-8(10(12)14-6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) |

InChI Key |

SLTKLMFYACILQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CN=C2Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-phenylpyrimidin-4-amine typically involves the chlorination of 5-phenylpyrimidin-4-amine. One common method includes the use of Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups . Another approach involves the oxidation of 6-methylpyrimidyl-2,4(1H,3H)-dione followed by hydrogen chlorination at the 5-position .

Industrial Production Methods

For industrial production, the method involving 6-methylpyrimidyl-2,4(1H,3H)-dione as the initial raw material is preferred due to its simplicity, stability, and high yield. This method is suitable for large-scale production and involves oxidation, chlorination, and condensation steps .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as tert-butyl N-(3-aminophenyl) carbamate can be used for substitution reactions.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can modify the functional groups on the pyrimidine ring.

Scientific Research Applications

6-Chloro-5-phenylpyrimidin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex pyrimidine derivatives.

Biology: Studied for its potential inhibitory effects on enzymes such as cyclin-dependent kinases (CDKs).

Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . Additionally, it may exert anti-inflammatory effects by inhibiting the activity of enzymes such as COX-1 and COX-2, thereby reducing the production of prostaglandin E2 .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Substituent Effects on Physical and Chemical Properties

The substitution pattern on the pyrimidine ring significantly influences molecular properties. Below is a comparative analysis with structurally related compounds:

Table 1: Substituent Comparison and Key Properties

Key Observations:

- Electron-Withdrawing Groups (e.g., NO₂, Cl): The nitro group in 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine increases electrophilicity at the 5-position, making it a precursor for diamine synthesis .

- Methoxy vs. Chlorine : The methoxy group in 4-chloro-6-methoxy-2-methylpyrimidin-5-amine improves water solubility compared to chloro-substituted analogues, which are typically more lipophilic .

Structural and Crystallographic Differences

Crystal structures of pyrimidine derivatives reveal how substituents influence intermolecular interactions:

Table 2: Hydrogen Bonding and Crystal Packing

Key Observations:

- Fluorine Substituents : Fluorophenyl groups (e.g., in ) participate in C–H···F interactions, stabilizing crystal lattices.

- Ethoxy Groups : Ethoxy substituents facilitate C–H···O hydrogen bonds, contributing to dimer formation .

- Chlorine vs. Methyl : Chlorine’s electronegativity promotes stronger N–H···N bonds compared to methyl groups, affecting solubility and melting points .

Key Observations:

Biological Activity

6-Chloro-5-phenylpyrimidin-4-amine (C10H8ClN3) is a pyrimidine derivative that has garnered attention for its potential biological activities, including anticancer and anti-inflammatory properties. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C10H8ClN3

- SMILES : C1=CC=C(C=C1)C2=C(N=CN=C2Cl)N

- InChI : InChI=1S/C10H8ClN3/c11-9-8(10(12)14-6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14)

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities:

- Anticancer Activity :

- Anti-inflammatory Effects :

Case Study 1: Anticancer Efficacy

A recent investigation into the cytotoxicity of 6-Chloro derivatives revealed that modifications in the pyrimidine structure significantly enhanced their anticancer properties. For instance, a derivative demonstrated an IC50 value of 53.02 µM against AGS cells, indicating promising potential for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory capabilities of pyrimidine derivatives similar to this compound. The findings suggested that these compounds could effectively suppress COX-2 activity with IC50 values around 0.04 μmol, suggesting their potential as therapeutic agents in managing inflammation .

Data Tables

| Biological Activity | Cell Line/Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | AGS | 53.02 | |

| Anti-inflammatory | COX-2 | 0.04 |

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the presence of electron-withdrawing groups like chlorine at specific positions on the pyrimidine ring enhances biological activity. The modification of substituents can lead to improved potency against cancer cells and inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.